1-Benzyl-5-methylpyrrolidin-2-one
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Overview
Description
1-Benzyl-5-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol It is a derivative of pyrrolidinone, characterized by the presence of a benzyl group and a methyl group attached to the pyrrolidinone ring
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives, to which this compound belongs, are known to be versatile lead compounds for designing powerful bioactive agents .
Mode of Action
Pyrrolidin-2-one derivatives have been found to exhibit diverse biological activities, suggesting that they interact with their targets in a way that induces prominent pharmaceutical effects .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to influence various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s boiling point is 155-160 °c (at 13 torr), and its density is predicted to be 1084±006 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of pyrrolidin-2-one derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reductive amination of levulinic acid or its esters . This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Benzyl-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Comparison with Similar Compounds
1-Benzyl-5-methylpyrrolidin-3-one: This compound differs by the position of the methyl group on the pyrrolidinone ring.
N-Methyl-2-pyrrolidone: A structurally related compound used as a solvent and in various industrial applications.
Uniqueness: 1-Benzyl-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-Benzyl-5-methylpyrrolidin-2-one (BMMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyrrolidinone ring with a benzyl group at the 1-position and a methyl group at the 5-position. Its chemical formula is C12H15NO, indicating the presence of one nitrogen atom within a five-membered ring structure.
The biological activity of BMMP primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor , affecting various biochemical pathways. The binding affinity is influenced by the structural characteristics of the compound, particularly the benzyl and methyl groups, which contribute to its specificity and potency in inhibiting target enzymes .
Enzyme Inhibition
BMMP has been studied for its potential as an enzyme inhibitor, particularly against neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is significant due to its implications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Selective inhibition can provide therapeutic benefits without affecting other nitric oxide synthase isoforms, which are crucial for normal physiological functions .
Antimicrobial Properties
Preliminary studies suggest that BMMP exhibits antimicrobial activity, making it a candidate for further research in developing antimicrobial agents. Its unique structure allows it to interact with bacterial enzymes, potentially disrupting their function .
Case Studies
Several studies have investigated the biological activity of BMMP:
- Neuronal Protection : A study demonstrated that BMMP could protect neuronal cells from oxidative stress by inhibiting nNOS, leading to reduced nitric oxide production and subsequent neuroprotection in models of cerebral ischemia .
- Antimicrobial Efficacy : In vitro assays revealed that BMMP showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .
Data Table: Summary of Biological Activities
Research Findings
Recent findings on BMMP indicate its versatility as an intermediate in organic synthesis while also showcasing promising biological activities:
- Synthetic Applications : BMMP serves as an intermediate for synthesizing more complex organic molecules, which can be useful in drug development and chemical research .
- Therapeutic Potential : The compound's ability to modulate enzyme activity positions it as a candidate for therapeutic applications in various diseases, particularly those involving oxidative stress and inflammation .
Properties
IUPAC Name |
1-benzyl-5-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLZRVVVADDTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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